N-Fmoc-N-methyl-3-methoxy-L-phenylalanine
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Overview
Description
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a methoxy group attached to the phenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with the Fmoc group, followed by methylation and methoxylation. The general steps are as follows:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Methylation: The protected amino acid undergoes methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation. The methoxy and methyl groups influence the compound’s steric and electronic properties, affecting its interactions with molecular targets and pathways .
Comparison with Similar Compounds
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine can be compared with other similar compounds, such as:
Fmoc-N-methyl-L-phenylalanine: Lacks the methoxy group, resulting in different steric and electronic properties.
Fmoc-3-fluoro-N-methyl-L-phenylalanine: Contains a fluorine atom instead of a methoxy group, leading to different reactivity and interactions.
Fmoc-N-methyl-4-methyl-L-phenylalanine: Has a methyl group at a different position, affecting its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-8-7-9-18(14-17)31-2)26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |
InChI Key |
NRCFYIHAUKIDBL-DEOSSOPVSA-N |
Isomeric SMILES |
CN([C@@H](CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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